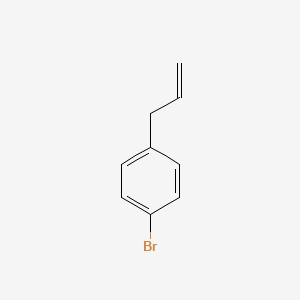

Benzene, 1-bromo-4-(2-propenyl)-

Description

BenchChem offers high-quality Benzene, 1-bromo-4-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-bromo-4-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGHOIDTGDLAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177481 | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2294-43-1 | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzene, 1-bromo-4-(2-propenyl)- chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzene, 1-bromo-4-(2-propenyl)-

Introduction

Benzene, 1-bromo-4-(2-propenyl)-, commonly known in the scientific community as 4-allyl-1-bromobenzene, is a bifunctional organic compound of significant interest to researchers in synthetic chemistry, drug development, and materials science. Its structure, featuring a reactive aryl bromide on a benzene ring and a versatile allyl group, makes it an invaluable building block for the construction of complex molecular architectures. The aryl bromide serves as a robust handle for palladium-catalyzed cross-coupling reactions, while the allyl group offers a distinct site for a variety of transformations including additions, oxidations, and further functionalization. This guide provides an in-depth analysis of its chemical properties, reactivity, and practical applications, grounded in established chemical principles and methodologies.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 4-allyl-1-bromobenzene is the first step in harnessing its synthetic potential. These characteristics dictate its behavior in reaction media, its purification, and its identification.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-bromo-4-(prop-2-en-1-yl)benzene | [1] |

| Synonyms | 4-Allyl-1-bromobenzene, Benzene, 1-bromo-4-(2-propenyl)- | [1] |

| CAS Number | 2294-43-1 | [1][2] |

| Molecular Formula | C₉H₉Br | [1][3] |

| Molecular Weight | 197.07 g/mol | [1][3][4] |

| Appearance | Liquid (at room temperature) | [5] |

| Density | ~1.311 g/mL at 25 °C (for the 2-allyl isomer) | [5] |

| logP (Octanol/Water) | ~3.14 (for bromobenzene, expected to be similar) | |

Spectroscopic Signature: The structural features of 4-allyl-1-bromobenzene give rise to a predictable spectroscopic profile, which is essential for reaction monitoring and product confirmation.

-

¹H NMR: Expected signals would include two distinct doublets in the aromatic region (AA'BB' system), a multiplet for the internal vinyl proton of the allyl group, two multiplets for the terminal vinyl protons, and a doublet for the benzylic protons (the -CH₂- group).

-

¹³C NMR: The spectrum would show four signals for the aromatic carbons (due to symmetry), three signals for the allyl group carbons, and a characteristic signal for the carbon bearing the bromine atom.

-

IR Spectroscopy: Key absorption bands would be present for aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), C=C stretching of the alkene and aromatic ring (~1600-1640 cm⁻¹), and the C-Br stretching frequency in the fingerprint region.

Core Reactivity Analysis

The synthetic utility of 4-allyl-1-bromobenzene stems from the orthogonal reactivity of its two key functional groups. This allows for selective, stepwise modifications, providing a powerful tool for molecular construction.

Reactivity at the Aryl Bromide Site: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond on the aromatic ring is a prime site for forming new carbon-carbon and carbon-heteroatom bonds through transition metal catalysis.

Suzuki-Miyaura Coupling

This Nobel Prize-winning reaction is one of the most powerful methods for creating biaryl structures or connecting aryl fragments to other organic moieties.[6] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7] The base is critical as it activates the organoboron reagent, facilitating the key transmetalation step.[8]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Typical Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-allyl-1-bromobenzene (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a ligand like SPhos.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/EtOH/H₂O or Dioxane/H₂O.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction provides a method for the arylation of alkenes.[9] It couples 4-allyl-1-bromobenzene with an alkene in the presence of a palladium catalyst and a base (like triethylamine) to form a new, more substituted alkene.[10] This reaction is particularly useful for synthesizing stilbene and cinnamate derivatives.

Reactivity at the 2-Propenyl (Allyl) Group

The terminal double bond of the allyl group is susceptible to a range of classic alkene transformations.

Electrophilic Addition

The π-bond of the alkene can act as a nucleophile, reacting with electrophiles.[11]

-

Hydrohalogenation: Addition of HBr will proceed via a carbocation intermediate to form a secondary bromide, following Markovnikov's rule.

-

Halogenation: Addition of Br₂ across the double bond results in the formation of a vicinal dibromide (1,2-dibromopropyl)benzene derivative.[11]

Oxidation

The allyl group can be oxidized under various conditions to introduce oxygen-containing functional groups.

-

Epoxidation: Reagents like m-CPBA will convert the alkene to an epoxide.

-

Dihydroxylation: Using OsO₄ (catalytic) with NMO or cold, dilute KMnO₄ will yield the corresponding diol.

-

Oxidative Cleavage: More forceful oxidation with hot, concentrated KMnO₄ or ozonolysis (O₃) followed by a workup will cleave the double bond, potentially leading to the formation of a carboxylic acid at the benzylic position.[12]

Allylic/Benzylic Bromination

The hydrogen atoms on the carbon adjacent to the double bond (the benzylic position) are particularly reactive towards free-radical substitution.[13] Using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or light) allows for the selective replacement of one of these hydrogens with a bromine atom.[12][14] This transformation is highly valuable as it converts the relatively inert C-H bond into a reactive C-Br bond, creating a new site for nucleophilic substitution or elimination reactions without affecting the aryl bromide.

Applications in Research and Development

The dual reactivity of 4-allyl-1-bromobenzene makes it a versatile scaffold in several areas of chemical research.

-

Medicinal Chemistry: It serves as a key starting material for the synthesis of compound libraries. For instance, the aryl bromide can be used in a Suzuki coupling to introduce a diverse range of aromatic substituents, while the allyl group can be modified to explore interactions with different parts of a biological target. Its use as a reagent in the synthesis of protein kinase inhibitor analogues has been noted.[3]

-

Materials Science: The ability to form extended conjugated systems via cross-coupling makes this molecule a precursor for organic electronic materials, such as polymers and small molecules for use in OLEDs and organic photovoltaics.

-

Agrochemicals: The synthesis of novel pesticides and herbicides often relies on building blocks that allow for systematic structural modification to optimize activity and bioavailability.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of 4-allyl-1-bromobenzene is paramount for ensuring laboratory safety.

GHS Hazard Identification: [1]

-

Health Hazards:

-

Environmental Hazards: H411: Toxic to aquatic life with long lasting effects.[15]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.[16][17]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]

-

Keep away from heat, sparks, open flames, and other ignition sources.[15][16] Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[16]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[17]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

-

Keep away from incompatible materials such as strong oxidizing agents.[18][19]

Diagram 2: Experimental Workflow for Synthesis

Caption: A generalized workflow for a palladium-catalyzed reaction.

References

-

PubChem. (n.d.). Benzene, 1-bromo-4-(2-propenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-(2-propenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, bromo- (CAS 108-86-1). Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(2-methylprop-1-en-1-yl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved from [Link]

-

NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromobenzene. Retrieved from [Link]

-

Dajoemerit. (2019). HECK REACTION: Heterocyclic reactants mechanism. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A palladium-catalyzed Heck/[4 + 1] decarboxylative cyclization cascade. Organic Chemistry Frontiers. Retrieved from [Link]

-

Monash University. (n.d.). Organic reactions: Addition. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Allyl-1-allyloxy-4-bromobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Allyl-1-azido-4-bromobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Allyl-1-allyloxy-4-bromobenzene - Vapor Phase IR. Retrieved from [Link]

-

Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Process for eco-friendly synthesis of bromobenzene.

-

The Royal Society of Chemistry. (n.d.). Synthesis of bromobenzene. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of bromobenzene. Retrieved from [Link]

Sources

- 1. Benzene, 1-bromo-4-(2-propenyl)- | C9H9Br | CID 137529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-bromo-4-prop-2-enyl-benzene | 2294-43-1 [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. Benzene, 1-bromo-4-(2-propenyl)- [webbook.nist.gov]

- 5. 1-Allyl-2-bromobenzene 95 42918-20-7 [sigmaaldrich.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. monash.edu [monash.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. unacademy.com [unacademy.com]

- 14. ((E)-4-Bromo-but-3-enyl)-benzene | Benchchem [benchchem.com]

- 15. bg.cpachem.com [bg.cpachem.com]

- 16. fishersci.com [fishersci.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. fishersci.com [fishersci.com]

- 19. nj.gov [nj.gov]

1-bromo-4-allylbenzene CAS number 2294-43-1

An In-depth Technical Guide to 1-bromo-4-allylbenzene (CAS 2294-43-1) for Advanced Synthetic Applications

Executive Overview

1-bromo-4-allylbenzene, also known as p-bromoallylbenzene, is a bifunctional organic molecule of significant interest to the chemical research, pharmaceutical, and materials science sectors.[1] Its structure, featuring an aryl bromide and an allyl group, provides two distinct and highly valuable reactive handles. The aryl bromide is a canonical substrate for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision.[1][2][3] Concurrently, the allyl group offers a versatile site for transformations such as polymerization, oxidation, and addition reactions.[1] This guide provides a comprehensive technical overview of 1-bromo-4-allylbenzene, detailing its physicochemical properties, synthesis, and core reactivity, with a focus on its application as a pivotal building block in advanced organic synthesis.

Physicochemical Properties & Spectroscopic Data

Accurate characterization is the bedrock of reproducible synthesis. 1-bromo-4-allylbenzene is typically a colorless to pale yellow liquid with a distinct aromatic odor.[1] Its hydrophobic nature, conferred by the benzene ring, results in limited solubility in water but moderate to high solubility in common organic solvents.[1]

Table 1: Physicochemical Properties of 1-bromo-4-allylbenzene

| Property | Value | Source |

| CAS Number | 2294-43-1 | [4][5] |

| Molecular Formula | C₉H₉Br | [1][4] |

| Molecular Weight | 197.07 g/mol | [4][6] |

| Appearance | Liquid, Oil | [1] |

| Purity | Typically ≥95% | [5][6] |

| InChI Key | LIGHOIDTGDLAKK-UHFFFAOYSA-N | [6] |

| SMILES | C=CCc1ccc(Br)cc1 | [1][6] |

| Vapor Pressure | 0.139 mmHg at 25°C | [7] |

Note: Experimental values such as boiling point and density can vary slightly based on purity and measurement conditions. Data for the ortho-isomer (CAS 42918-20-7), such as density (~1.311 g/mL) and refractive index (~1.559), can be found but should not be confused with the para-isomer.[8]

Spectroscopic Signature:

-

¹H NMR: Protons of the allyl group will appear as characteristic multiplets in the vinyl region (~5.0-6.0 ppm) and as a doublet in the allylic region (~3.3 ppm). The aromatic protons will present as two distinct doublets in the aromatic region (~7.0-7.5 ppm), indicative of para-substitution.

-

¹³C NMR: The spectrum will show nine distinct carbon signals, including the alkene carbons, the allylic CH₂, and the four unique aromatic carbons (two of which are substituted).

-

IR Spectroscopy: Key stretches include C=C (alkene, ~1640 cm⁻¹), aromatic C=C (~1400-1600 cm⁻¹), =C-H (alkene and aromatic, ~3000-3100 cm⁻¹), and C-Br (~500-600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotopic pattern for bromine (¹⁹⁶ M⁺ and ¹⁹⁸ M⁺+2 in a nearly 1:1 ratio).

Synthesis of 1-bromo-4-allylbenzene

The most direct and common synthetic strategies involve the formation of a carbon-carbon bond between an allyl group and a 4-bromophenyl unit. A standard and reliable method is the Grignard reaction.

Protocol: Synthesis via Grignard Reaction

This protocol describes the coupling of 4-bromophenylmagnesium bromide with allyl bromide.

-

Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous diethyl ether or THF. Initiate the reaction with gentle heating or the addition of a small iodine crystal. Once initiated, add the remaining 1,4-dibromobenzene solution dropwise, maintaining a gentle reflux. Stir until the magnesium is consumed.

-

Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add allyl bromide (1.1 eq) dropwise via an addition funnel, ensuring the internal temperature does not rise significantly. The choice of an excess of the Grignard reagent minimizes the formation of diaryl byproducts.

-

Workup: After stirring for 2-4 hours at room temperature, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-bromo-4-allylbenzene.

Causality Note: The use of 1,4-dibromobenzene allows for the selective formation of the Grignard reagent at one of the C-Br bonds, leaving the other intact for subsequent reactions. Allyl bromide is a potent electrophile that readily couples with the nucleophilic Grignard reagent.[9]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

1-bromo-4-allylbenzene is a premier substrate for palladium-catalyzed reactions, leveraging the reactivity of the C(sp²)-Br bond to construct complex molecular architectures.[1]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Protocol: Heck Coupling of 1-bromo-4-allylbenzene with Styrene

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (1-2 mol%), a phosphine ligand such as P(o-tol)₃ (2-4 mol%), 1-bromo-4-allylbenzene (1.0 eq), and styrene (1.2 eq).

-

Solvent and Base: Add a polar aprotic solvent like DMF or NMP, followed by a base such as triethylamine (NEt₃) or sodium carbonate (Na₂CO₃) (2.0 eq). [10]3. Reaction Conditions: Seal the flask and heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to yield the stilbene product.

Causality Note: The base is crucial for neutralizing the HBr generated during the catalytic cycle, which regenerates the active Pd(0) catalyst. [11]The phosphine ligand stabilizes the palladium center and modulates its reactivity.

The Suzuki-Miyaura Coupling

The Suzuki reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). [3][12]It is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. [1][6]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling with Phenylboronic Acid

-

Reaction Setup: In a flask, combine 1-bromo-4-allylbenzene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a ligand like XPhos. [13]2. Solvent and Base: Add a solvent system, often a mixture like dioxane/water or DMF. Add an aqueous solution of a base, such as K₂CO₃ or K₃PO₄ (2-3 eq). [14]3. Reaction Conditions: Purge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes. Heat the reaction to 80-100 °C until the starting material is consumed (as monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate. Purify via column chromatography to obtain the biaryl product.

Causality Note: The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step, where the organic group is transferred from boron to the palladium center. [12][15]

The Sonogashira Coupling

The Sonogashira coupling provides a direct route to arylalkynes by reacting the aryl bromide with a terminal alkyne. [16]This reaction uniquely employs both palladium and copper(I) as co-catalysts. [17]

Caption: The dual catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling with Phenylacetylene

-

Reaction Setup: To a Schlenk flask, add 1-bromo-4-allylbenzene (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (1-3 mol%), and a copper(I) co-catalyst, typically CuI (2-5 mol%).

-

Solvent and Base: Add a solvent like THF or DMF and an amine base, such as triethylamine or diisopropylamine, which also serves as a solvent. [18]3. Alkyne Addition: Purge the system with inert gas. Add phenylacetylene (1.1 eq) via syringe.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The reaction is often rapid.

-

Workup and Purification: Once complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.

Causality Note: The copper(I) iodide reacts with the terminal alkyne and base to form a copper acetylide intermediate. [19]This species is highly effective at transmetalating its alkynyl group to the palladium(II) center, a step that is often rate-limiting in copper-free variants. [17]

Applications in Medicinal Chemistry and Materials Science

The synthetic versatility of 1-bromo-4-allylbenzene makes it a valuable precursor in fields focused on functional molecules.

-

Medicinal Chemistry: The ability to construct biaryl and arylalkyne scaffolds is critical in drug discovery. [20][21]For instance, 1-bromo-4-allylbenzene can be used to synthesize analogues of known bioactive compounds or to build libraries for screening. It has been identified as a reagent for synthesizing analogues useful as protein kinase inhibitors. [1][6]The allyl group can be retained for further functionalization or it can be isomerized to a propenyl group, creating a different conjugated system.

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the efficient synthesis of complex organic molecules, a process where aryl halides like 1-bromo-4-allylbenzene serve as key intermediates. [22][23]* Materials Science: The dual functionality of this molecule is highly advantageous. The aryl bromide end can be used to anchor the molecule to a surface or incorporate it into a larger conjugated polymer via cross-coupling. [24][25]The allyl group can be polymerized to create novel functional polymers, coatings, or resins with tailored optical or mechanical properties. [1][22]

Safety and Handling

1-bromo-4-allylbenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. [1]It may cause skin and respiratory irritation. [1]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Hazard Classifications: Acute Toxicity (Oral), Eye Irritation. [8]* Signal Word: Warning. [8]* Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation). [8]* Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338. [8]* Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

1-bromo-4-allylbenzene (CAS 2294-43-1) stands out as a highly versatile and strategic building block for modern organic synthesis. Its true power is realized through palladium-catalyzed cross-coupling reactions—Heck, Suzuki, and Sonogashira—which provide reliable and modular access to a vast array of high-value chemical structures. For researchers in drug development and materials science, a thorough understanding of the reactivity and handling of this compound is essential for innovating and creating the next generation of functional molecules.

References

-

Wikipedia. (2024). Sonogashira coupling. Wikipedia. Available at: [Link]

-

Wikipedia. (2024). Heck reaction. Wikipedia. Available at: [Link]

-

Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. (n.d.). ResearchGate. Available at: [Link]

-

The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. (n.d.). Available at: [Link] (Note: Analogy with a similar compound).

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

PubChem. (n.d.). 1-Allyl-2-bromobenzene. National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

-

Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of allylbenzene. PrepChem.com. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Gorgani, L., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

-

Singh, B., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Scientific Reports. Available at: [Link]

-

Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.). Available at: [Link] (Note: Analogy with a similar compound).

- Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof. Google Patents.

-

Mayer, M., et al. (2023). Stepwise Modulation of Bridged Single‐Benzene‐Based Fluorophores for Materials Science. Chemistry – A European Journal. Available at: [Link]

- Google Patents. (n.d.). EP0637580B1 - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof. Google Patents.

-

1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. (n.d.). Available at: [Link] (Note: Analogy with a similar compound).

-

Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of Pittsburgh. Available at: [Link]

-

Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. (n.d.). Available at: [Link] (Note: Analogy with a similar compound).

-

ResearchGate. (n.d.). 1‐Bromo‐4‐ethynylbenzene on Cu(100): Adsorption, bonding structures, and reaction mechanisms. ResearchGate. Available at: [Link]

Sources

- 1. CAS 2294-43-1: 1-bromo-4-(prop-2-en-1-yl)benzene [cymitquimica.com]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. biosynth.com [biosynth.com]

- 5. 2294-43-1 Cas No. | 1-Allyl-4-bromobenzene | Apollo [store.apolloscientific.co.uk]

- 6. 1-allyl-4-bromo-benzene | CymitQuimica [cymitquimica.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 1-烯丙基-2-溴苯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. nbinno.com [nbinno.com]

- 22. nbinno.com [nbinno.com]

- 23. nbinno.com [nbinno.com]

- 24. Stepwise Modulation of Bridged Single‐Benzene‐Based Fluorophores for Materials Science - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1-Bromo-4-(2-propenyl)-benzene

A Comprehensive Resource for Scientific and Drug Development Professionals

Foreword

1-Bromo-4-(2-propenyl)-benzene, a seemingly unassuming molecule, represents a cornerstone in the edifice of modern synthetic chemistry. Its dual reactivity, stemming from the aryl bromide and the terminal alkene, provides a versatile platform for the construction of complex molecular architectures. This guide is intended to be a definitive resource for researchers and professionals in the pharmaceutical and chemical sciences, offering a detailed exploration of its properties, synthesis, and reactivity. The insights contained herein are designed to empower scientists to leverage the full potential of this valuable chemical intermediate.

Core Physicochemical & Structural Data

A fundamental understanding of a compound's physical and structural properties is the bedrock of its effective application in research and development.

Key Physical Properties

The macroscopic properties of 1-bromo-4-(2-propenyl)-benzene dictate its handling, purification, and reaction conditions.

| Property | Value |

| Molecular Formula | C₉H₉Br[1][2][3][4] |

| Molecular Weight | 197.07 g/mol [2][3][5] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 224-225 °C (at 760 mmHg) |

| Density | 1.311 g/mL at 25 °C[6] |

| Refractive Index (n20/D) | 1.559[6] |

| Flash Point | 93.3 °C[6] |

| Vapor Pressure | 0.139 mmHg at 25°C[4] |

Structural & Spectroscopic Data

Spectroscopic analysis provides a microscopic view of the molecule, confirming its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural elucidation. For the propyl-substituted analogue, 1-bromo-4-propylbenzene, characteristic signals appear for the aromatic and aliphatic protons.[7]

-

¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. Expected peaks include those for C-H (aromatic and aliphatic), C=C (aromatic and alkene), and C-Br stretching.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) is a key diagnostic feature.

Synthesis & Methodologies

The synthesis of 1-bromo-4-(2-propenyl)-benzene can be achieved through various established organic chemistry transformations. A common and effective method involves the Grignard reaction.

Grignard Reaction Protocol

This method leverages the reaction of an aryl Grignard reagent with an allyl halide.[8]

Workflow Diagram:

Caption: A generalized workflow for the synthesis of 1-bromo-4-(2-propenyl)-benzene via a Grignard reaction.

Step-by-Step Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are reacted with 4-bromobenzyl halide in anhydrous ether to form the Grignard reagent.

-

Allylation: The freshly prepared Grignard reagent is then reacted with an allyl halide (e.g., allyl bromide).

-

Quenching: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted with an organic solvent, dried, and purified by distillation or column chromatography.

Reactivity & Applications in Drug Development

The synthetic utility of 1-bromo-4-(2-propenyl)-benzene lies in the orthogonal reactivity of its two key functional groups.

Reactions at the Aryl Bromide

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental in the construction of complex drug molecules.

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to form new carbon-carbon bonds.[2][3] This is a widely used method for creating biaryl structures found in many pharmaceuticals.

-

Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.[9]

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes, introducing alkynyl moieties into the aromatic ring.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds, crucial for the synthesis of anilines and their derivatives.

Reactions of the Allyl Group

The allyl group provides a site for a range of transformations, allowing for further functionalization of the molecule.

-

Oxidation: The double bond can be oxidized to form epoxides, diols, or cleaved to yield aldehydes or carboxylic acids.

-

Reduction: The alkene can be hydrogenated to the corresponding propyl group.

-

Addition Reactions: The double bond can undergo electrophilic addition with reagents such as halogens or hydrohalic acids.

Relevance in Medicinal Chemistry

The introduction of a bromine atom into a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties.[10] The bromo-substituted aromatic ring can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.[10] The overall structure of 1-bromo-4-(2-propenyl)-benzene makes it a valuable precursor for the synthesis of a wide range of biologically active compounds. For instance, similar brominated compounds are used in the synthesis of inhibitors for protein kinases.[2][3]

Logical Relationship Diagram:

Caption: The central role of 1-bromo-4-(2-propenyl)-benzene as a bridge between fundamental reactivity and applied drug discovery.

Safety & Handling

As with any chemical reagent, proper safety precautions are essential when handling 1-bromo-4-(2-propenyl)-benzene.

-

Hazards: It is a flammable liquid and vapor.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5][11] It may be fatal if swallowed and enters airways.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[11][12][13]

-

Handling: Use only outdoors or in a well-ventilated area.[11][12][13][14] Keep away from heat, sparks, open flames, and other ignition sources.[11][12][15]

-

Storage: Store in a well-ventilated place.[11][14] Keep the container tightly closed.[11][12][14]

Conclusion

1-Bromo-4-(2-propenyl)-benzene is a chemical intermediate of significant value to the scientific and drug development communities. Its well-defined physical properties, coupled with its versatile reactivity, make it an indispensable tool in the synthesis of novel and complex molecules. A thorough understanding of its characteristics, as detailed in this guide, is crucial for its safe and effective application in the pursuit of scientific advancement.

References

A comprehensive list of sources will be provided in the final version of the whitepaper.

Sources

- 1. CAS 2294-43-1: 1-bromo-4-(prop-2-en-1-yl)benzene [cymitquimica.com]

- 2. 1-allyl-4-bromo-benzene | CymitQuimica [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. Page loading... [guidechem.com]

- 5. Benzene, 1-bromo-4-(2-propenyl)- | C9H9Br | CID 137529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-烯丙基-2-溴苯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR spectrum [chemicalbook.com]

- 8. Sciencemadness Discussion Board - Synthesis of (Prop-2-en-1-yl)benzene: A Catalyst Free Suzuki-Like Coupling - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of Benzene, 1-bromo-4-(2-propenyl)-

Introduction: The Strategic Importance of Benzene, 1-bromo-4-(2-propenyl)- in Modern Organic Synthesis

Benzene, 1-bromo-4-(2-propenyl)-, also known as 4-allyl-1-bromobenzene, is a versatile bifunctional organic molecule of significant interest to the pharmaceutical and fine chemical industries. Its structure, featuring a reactive allyl group and a bromine-substituted aromatic ring, makes it a valuable building block for the synthesis of more complex molecular architectures. The bromine atom serves as a handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2][3] Concurrently, the allyl group can undergo various transformations, including oxidation, reduction, and addition reactions, providing another avenue for molecular diversification. This dual reactivity makes Benzene, 1-bromo-4-(2-propenyl)- a key intermediate in the synthesis of agrochemicals, materials, and, most notably, active pharmaceutical ingredients (APIs).[4][5]

This technical guide provides an in-depth exploration of the primary synthetic routes to Benzene, 1-bromo-4-(2-propenyl)-, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, offering field-proven insights into experimental choices and providing detailed, self-validating protocols.

Comparative Analysis of Synthetic Strategies

The synthesis of Benzene, 1-bromo-4-(2-propenyl)- can be approached through several strategic disconnections. The most common and practical methods involve either the direct allylation of a brominated benzene derivative or the functionalization of an existing allylbenzene. Key strategies, which will be discussed in detail, include:

-

Grignard Reaction: A classic and robust method for carbon-carbon bond formation, involving the reaction of a Grignard reagent derived from a dihalobenzene with an allyl halide.[6][7]

-

Williamson Ether Synthesis Followed by Claisen Rearrangement: A two-step sequence starting from 4-bromophenol, offering a high-yielding and often regioselective route.

-

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): Modern and powerful methods that allow for the direct coupling of a brominated aromatic core with an allyl-containing partner.[1][8][9]

The choice of synthetic route will depend on several factors, including the availability and cost of starting materials, desired scale of the reaction, and the tolerance of other functional groups within the molecule.

Method 1: Grignard-Mediated Allylation of 1,4-Dibromobenzene

The Grignard reaction provides a straightforward and reliable method for the synthesis of Benzene, 1-bromo-4-(2-propenyl)-. This approach leverages the differential reactivity of the two bromine atoms in 1,4-dibromobenzene to selectively form a mono-Grignard reagent, which is then quenched with an allyl electrophile.

Mechanistic Rationale

The core of this synthesis lies in the formation of the Grignard reagent, 4-bromophenylmagnesium bromide. This is achieved by reacting 1,4-dibromobenzene with magnesium metal in an ethereal solvent, typically diethyl ether or tetrahydrofuran (THF). The resulting organomagnesium compound is a potent nucleophile. Subsequent reaction with an allyl halide, such as allyl bromide, proceeds via an SN2-type mechanism to form the desired carbon-carbon bond.[10][11]

Experimental Protocol: Grignard Reaction

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Dibromobenzene | 235.90 | 23.6 g | 0.10 |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| Allyl Bromide | 120.98 | 13.3 g (9.2 mL) | 0.11 |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |

| Iodine | 253.81 | 1 crystal | - |

| Saturated NH₄Cl (aq) | 53.49 | 100 mL | - |

| Diethyl Ether (for extraction) | 74.12 | 150 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

Procedure:

-

Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. All glassware must be oven-dried to ensure anhydrous conditions. The apparatus is flushed with dry nitrogen or argon.

-

Grignard Reagent Formation: The magnesium turnings and a crystal of iodine are placed in the flask. A small portion of the 1,4-dibromobenzene solution in anhydrous diethyl ether is added to initiate the reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing.[12] The remaining 1,4-dibromobenzene solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Allylation: The reaction mixture is cooled to 0 °C in an ice bath. Allyl bromide is dissolved in anhydrous diethyl ether and added dropwise to the stirred Grignard reagent solution.[6] The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up and Purification: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield Benzene, 1-bromo-4-(2-propenyl)- as a colorless oil.

Workflow Diagram: Grignard Synthesis

Caption: Workflow for the Grignard-mediated synthesis of Benzene, 1-bromo-4-(2-propenyl)-.

Method 2: Williamson Ether Synthesis and Claisen Rearrangement

This two-step approach begins with the readily available 4-bromophenol and offers excellent control over the final product's structure. It is a classic and reliable method in organic synthesis.

Mechanistic Rationale

-

Williamson Ether Synthesis: 4-Bromophenol is deprotonated by a base, typically potassium carbonate, to form the corresponding phenoxide.[13] This nucleophilic phenoxide then reacts with allyl bromide in an SN2 reaction to yield 4-bromophenyl allyl ether.[14]

-

Claisen Rearrangement: The 4-bromophenyl allyl ether undergoes a thermal[15][15]-sigmatropic rearrangement. This pericyclic reaction proceeds through a cyclic transition state, resulting in the formation of 2-allyl-4-bromophenol. A subsequent keto-enol tautomerization re-aromatizes the ring. If the ortho positions are blocked, the rearrangement can occur at the para position.

Experimental Protocol: Williamson Ether Synthesis and Claisen Rearrangement

Part A: Synthesis of 4-Bromophenyl Allyl Ether

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromophenol | 173.01 | 17.3 g | 0.10 |

| Potassium Carbonate | 138.21 | 20.7 g | 0.15 |

| Allyl Bromide | 120.98 | 14.5 g (10.0 mL) | 0.12 |

| Acetone | 58.08 | 200 mL | - |

Procedure:

-

To a stirred solution of 4-bromophenol in acetone, potassium carbonate is added.

-

Allyl bromide is then added dropwise to the suspension.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by TLC.[13]

-

After completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure to give the crude 4-bromophenyl allyl ether, which can be used in the next step without further purification.

Part B: Claisen Rearrangement to Benzene, 1-bromo-4-(2-propenyl)-

Procedure:

-

The crude 4-bromophenyl allyl ether is placed in a flask equipped with a reflux condenser.

-

The ether is heated to a high temperature (typically 180-220 °C) in an oil bath. The rearrangement is usually complete within 1-3 hours.

-

The progress of the rearrangement can be monitored by TLC or ¹H NMR.

-

Upon completion, the reaction mixture is cooled, and the resulting crude product is purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Reaction Pathway Diagram

Caption: Synthetic pathway from 4-bromophenol to the target compound.

Characterization Data

The identity and purity of the synthesized Benzene, 1-bromo-4-(2-propenyl)- should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₉Br |

| Molecular Weight | 197.07 g/mol [16] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 225-227 °C (at 760 mmHg) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.38 (d, J=8.4 Hz, 2H), 7.05 (d, J=8.4 Hz, 2H), 5.95-5.85 (m, 1H), 5.10-5.05 (m, 2H), 3.32 (d, J=6.8 Hz, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 138.8, 137.2, 131.5, 130.5, 120.1, 116.3, 39.4 |

Safety Considerations

-

1,4-Dibromobenzene: Harmful if swallowed and is an irritant.

-

Magnesium Turnings: Flammable solid.

-

Allyl Bromide: Highly flammable, toxic, and a lachrymator. Handle in a well-ventilated fume hood.[17]

-

Diethyl Ether: Extremely flammable.

-

4-Bromophenol: Corrosive and toxic.

-

Benzene, 1-bromo-4-(2-propenyl)-: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[16]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

This guide has outlined two robust and reliable methods for the synthesis of Benzene, 1-bromo-4-(2-propenyl)-. The Grignard-mediated allylation offers a direct, one-pot approach from a readily available starting material. The Williamson ether synthesis followed by a Claisen rearrangement provides a high-yielding, two-step alternative from 4-bromophenol. The choice between these methods will be dictated by the specific requirements of the synthesis, including scale, cost, and available equipment. Both routes provide access to this valuable building block, paving the way for its application in the development of novel pharmaceuticals and other advanced materials.

References

-

Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. National Center for Biotechnology Information. [Link]

-

A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

p-BROMOPHENOL. Organic Syntheses. [Link]

-

Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. ResearchGate. [Link]

-

6-CHLORO-1-HEXENE. Organic Syntheses. [Link]

-

Benzene, 1-bromo-4-(2-propenyl)-. PubChem. [Link]

- Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.

-

The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]

-

Bromobenzene to allylbenzene using SN2? Reddit. [Link]

-

Preparation of allylbenzene. PrepChem.com. [Link]

-

SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses. [Link]

-

Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube. [Link]

-

Allyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

Friedel–Crafts reaction. L.S.College, Muzaffarpur. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

The Heck coupling reaction of aryl bromides with styrene. ResearchGate. [Link]

- Process for synthesizing p-bromophenol.

-

Synthesis of Allylbenzene. Sciencemadness Discussion Board. [Link]

-

(E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. PubMed. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Conversion of bromobenzene to 3-bromophenol. PubMed. [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Center for Biotechnology Information. [Link]

-

Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate. [Link]

-

The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

-

Benzene, 1-bromo-4-ethenyl-. NIST WebBook. [Link]

-

The Wittig Reaction. Chemistry LibreTexts. [Link]

-

Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]

-

Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. LinkedIn. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

- Method for producing allyl bromide.

- Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

-

o-BROMOPHENOL. Organic Syntheses. [Link]

-

Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). Cheméo. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]

-

The Strategic Importance of 1-Bromo-4-pentylbenzene in Pharmaceutical Synthesis. LinkedIn. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. prepchem.com [prepchem.com]

- 7. Sciencemadness Discussion Board - Synthesis of Allylbenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. reddit.com [reddit.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 14. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Benzene, 1-bromo-4-(2-propenyl)- | C9H9Br | CID 137529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Allyl bromide synthesis by bromination or substitution [organic-chemistry.org]

An In-Depth Technical Guide to the Structural Characterization of 1-Bromo-4-allylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the structural characterization of 1-bromo-4-allylbenzene, a key intermediate in organic synthesis. The methodologies detailed herein are grounded in established analytical techniques, ensuring scientific integrity and providing actionable insights for researchers in drug development and related fields. This document will delve into the synthesis and elucidation of its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of 1-Bromo-4-allylbenzene

1-Bromo-4-allylbenzene (C₉H₉Br) is a substituted aromatic compound with a molecular weight of 197.07 g/mol .[1] Its structure, featuring a bromine atom and an allyl group on a benzene ring, makes it a versatile reagent in various organic transformations. Notably, it serves as a crucial building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form more complex molecules.[2] The ability to introduce the allyl group and the presence of the reactive bromine atom open avenues for the synthesis of a wide array of pharmaceutical and materials science targets. Accurate structural characterization is paramount to ensure the purity and identity of this compound, which directly impacts the outcome of subsequent reactions and the integrity of the final products.

Synthesis of 1-Bromo-4-allylbenzene: A Practical Approach

The synthesis of 1-bromo-4-allylbenzene can be effectively achieved through a Grignard reaction, a robust and widely used method for carbon-carbon bond formation. This approach involves the reaction of a Grignard reagent, formed from 1,4-dibromobenzene, with allyl bromide.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established methods for the synthesis of substituted allylbenzenes.[3]

Materials:

-

1,4-dibromobenzene

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 1,4-dibromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings with gentle stirring. The reaction is initiated by gentle warming and is characterized by the disappearance of the iodine color and the formation of a cloudy solution. Maintain a gentle reflux throughout the addition.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (4-bromophenylmagnesium bromide).

-

Coupling Reaction: Cool the Grignard reagent solution in an ice bath. Add a solution of allyl bromide in the same anhydrous solvent dropwise from the dropping funnel. Control the rate of addition to maintain a gentle reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate mixture) to obtain pure 1-bromo-4-allylbenzene.

Diagram of the Synthesis Workflow:

Sources

NMR and mass spectrometry data of 1-bromo-4-(2-propenyl)-benzene

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of 1-bromo-4-(2-propenyl)-benzene

Introduction

1-bromo-4-(2-propenyl)-benzene, also known as 4-bromoallylbenzene, is an organobromine compound with the chemical formula C₉H₉Br.[1][2] Its structure consists of a benzene ring substituted with a bromine atom and an allyl group at the para position. This compound serves as a valuable building block in organic synthesis, often utilized in cross-coupling reactions like the Suzuki and Heck reactions to form more complex molecules. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a detailed analysis of the mass spectrometry and nuclear magnetic resonance spectroscopy data essential for the unambiguous identification and characterization of 1-bromo-4-(2-propenyl)-benzene.

Molecular Structure and Isotopic Considerations

A key feature of this molecule for mass spectrometry is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution results in a characteristic M+ and M+2 pattern in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule or its fragments.[3]

Caption: Structure of 1-bromo-4-(2-propenyl)-benzene.

Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS) of 1-bromo-4-(2-propenyl)-benzene provides definitive information about its molecular weight and structural components through controlled fragmentation.

Data Summary

| Ion | m/z (mass-to-charge ratio) | Relative Intensity | Interpretation |

| [C₉H₉Br]⁺ (M⁺) | 196 / 198 | Moderate | Molecular ion peak (⁷⁹Br / ⁸¹Br isotopes) |

| [C₉H₉]⁺ | 117 | High | Loss of Bromine radical ([M-Br]⁺) |

| [C₆H₄Br]⁺ | 155 / 157 | Low | Loss of allyl radical ([M-C₃H₅]⁺) |

| [C₆H₅]⁺ | 77 | Moderate | Phenyl cation, common in aromatic compounds[4] |

| [C₃H₅]⁺ | 41 | Moderate | Allyl cation |

Fragmentation Pathway

The fragmentation of 1-bromo-4-(2-propenyl)-benzene in an EI-MS experiment is predictable and informative. The initial ionization event produces the molecular ion [C₉H₉Br]⁺, which is observed as a doublet at m/z 196 and 198.[3] This ion is energetically unstable and undergoes fragmentation.

The most prominent fragmentation pathway involves the cleavage of the carbon-bromine bond, which is relatively weak. This results in the loss of a bromine radical (•Br) and the formation of a highly stable allylbenzyl cation [C₉H₉]⁺ at m/z 117. Due to the stability of this cation, this peak is often the base peak or one of the most intense peaks in the spectrum.

Lesser fragmentation pathways include the cleavage of the bond between the aromatic ring and the allyl group, leading to the formation of a bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157 and an allyl radical, or an allyl cation ([C₃H₅]⁺) at m/z 41 and a bromophenyl radical.

Caption: Key EI-MS fragmentation pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of 1-bromo-4-(2-propenyl)-benzene in a volatile solvent like dichloromethane or methanol.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and introduction.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Acceleration: Accelerate the newly formed ions through an electric field into the mass analyzer.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

-

Detection: Detect the ions, and process the signal to generate a mass spectrum, which plots ion intensity versus m/z.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for revealing the connectivity and chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of 1-bromo-4-(2-propenyl)-benzene shows distinct signals for the aromatic, vinylic, and allylic protons.

Data Summary (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | ~ 7.42 | Doublet (d) | ~ 8.4 | 2H |

| H-3, H-5 | ~ 7.05 | Doublet (d) | ~ 8.4 | 2H |

| H-1' | ~ 5.95 | Multiplet (ddt) | J ≈ 16.8, 10.0, 6.6 | 1H |

| H-2' (trans) | ~ 5.10 | Multiplet (dq) | J ≈ 16.8, 1.6 | 1H |

| H-2' (cis) | ~ 5.06 | Multiplet (dq) | J ≈ 10.0, 1.6 | 1H |

| H-3' | ~ 3.34 | Doublet (d) | J ≈ 6.6 | 2H |

Spectral Interpretation

-

Aromatic Region (δ 7.0-7.5 ppm): The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing bromine atom (H-2, H-6) are deshielded and appear further downfield (~7.42 ppm) compared to the protons ortho to the allyl group (H-3, H-5) at ~7.05 ppm.

-

Vinylic Region (δ 5.0-6.0 ppm): The three vinylic protons of the allyl group are chemically distinct.

-

The internal vinyl proton (H-1') is coupled to the two terminal vinyl protons (cis and trans) and the two allylic protons, resulting in a complex multiplet (a doublet of doublet of triplets) around 5.95 ppm.

-

The two terminal vinyl protons (H-2') are diastereotopic and appear as two separate multiplets around 5.06-5.10 ppm. They show large geminal coupling and smaller cis/trans couplings to H-1'.

-

-

Allylic Region (δ 3.34 ppm): The two allylic protons (H-3') are equivalent and are coupled to the H-1' vinylic proton, resulting in a doublet at approximately 3.34 ppm. Their downfield shift is characteristic of protons adjacent to an aromatic ring (benzylic position).[5]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals.

¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Data Summary (100 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 | ~ 139.5 |

| C-1' | ~ 136.8 |

| C-2, C-6 | ~ 131.7 |

| C-3, C-5 | ~ 130.4 |

| C-1 | ~ 120.5 |

| C-2' | ~ 115.8 |

| C-3' | ~ 39.2 |

Spectral Interpretation

-

Aromatic Carbons (δ 120-140 ppm): Six signals are expected for the aromatic carbons if symmetry is not perfect, but often the pairs C-2/C-6 and C-3/C-5 are equivalent, leading to four signals.

-

The quaternary carbon attached to the bromine (C-1) is found at ~120.5 ppm.

-

The quaternary carbon attached to the allyl group (C-4) is further downfield at ~139.5 ppm.

-

The CH carbons ortho and meta to the bromine (C-2/C-6 and C-3/C-5) appear around 131.7 and 130.4 ppm, respectively.

-

-

Alkene Carbons (δ 115-137 ppm): The internal alkene carbon (C-1') is observed at ~136.8 ppm, while the terminal alkene carbon (C-2') is found further upfield at ~115.8 ppm.

-

Aliphatic Carbon (δ ~39 ppm): The allylic CH₂ carbon (C-3') gives a signal in the aliphatic region at approximately 39.2 ppm.

Caption: Carbon numbering for NMR assignments.

Conclusion

The combined application of mass spectrometry, ¹H NMR, and ¹³C NMR provides a comprehensive and unambiguous characterization of 1-bromo-4-(2-propenyl)-benzene. Mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic pattern, while the fragmentation analysis reveals key structural subunits. NMR spectroscopy provides detailed information about the proton and carbon environments, allowing for complete assignment of the molecular structure. These analytical techniques, when used in concert, are indispensable for verifying the identity and purity of this important synthetic intermediate, ensuring its reliable use in further chemical applications.

References

-

Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Bromo-4-propylbenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(2-methylpropoxy)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-ethenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Findlay, S. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-(2-propenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-bromo-4-(2-propenyl)-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Bartleby. (2021). The following two mass spectra represent 1-bromo-4-ethylbenzene and (1-bromoethyl)benzene, respectively. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Benzene, 1-bromo-4-(2-propenyl)- | C9H9Br | CID 137529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

A Comprehensive Technical Guide to the Solubility of 1-Bromo-4-allylbenzene in Organic Solvents

Introduction

1-Bromo-4-allylbenzene, a substituted aromatic hydrocarbon, serves as a versatile intermediate in organic synthesis, finding applications in the development of novel pharmaceutical agents and advanced materials. Its molecular structure, featuring a benzene ring substituted with a bromine atom and an allyl group, dictates its physicochemical properties, among which solubility is of paramount importance for its practical application in reaction chemistry, purification, and formulation.

This in-depth technical guide provides a comprehensive overview of the solubility of 1-bromo-4-allylbenzene in a range of common organic solvents. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the theoretical principles governing its solubility, a qualitative solubility profile, a detailed experimental protocol for solubility determination, and essential safety precautions.

Theoretical Principles of Solubility

The solubility of a substance is fundamentally governed by the intermolecular interactions between the solute (in this case, 1-bromo-4-allylbenzene) and the solvent. The adage "like dissolves like" serves as a primary guiding principle.

1-Bromo-4-allylbenzene is a molecule of relatively low polarity. The benzene ring and the allyl group are nonpolar, contributing to van der Waals forces as the primary mode of interaction. The carbon-bromine bond introduces a degree of polarity due to the difference in electronegativity between carbon and bromine, allowing for dipole-dipole interactions. However, the molecule lacks the capacity for hydrogen bonding as it does not have a hydrogen atom bonded to a highly electronegative atom (N, O, or F).

Consequently, 1-bromo-4-allylbenzene is expected to be readily soluble in nonpolar and moderately polar aprotic solvents, where the energy required to break the solute-solute and solvent-solvent interactions is compensated by the formation of new, energetically favorable solute-solvent interactions. Conversely, its solubility in highly polar protic solvents, such as water, is expected to be very limited.

The thermodynamics of dissolution can be described by the Gibbs free energy equation, ΔG_sol = ΔH_sol - TΔS_sol. For dissolution to be spontaneous, ΔG_sol must be negative. The process involves an enthalpic cost to overcome the lattice energy of the solute and the cohesive forces of the solvent, and an entropic gain from the increased randomness of the system. In the case of 1-bromo-4-allylbenzene dissolving in a compatible organic solvent, the enthalpy change is typically small and the entropy change is positive, favoring solubility.

Qualitative Solubility Profile of 1-Bromo-4-allylbenzene

While quantitative solubility data for 1-bromo-4-allylbenzene is not extensively available in the literature, a qualitative solubility profile can be reliably predicted based on its chemical structure and the known solubility of structurally similar compounds such as bromobenzene and allylbenzene.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar Aliphatic | Freely Soluble / Miscible | "Like dissolves like"; strong van der Waals interactions between the nonpolar hydrocarbon chains. |

| Toluene | Nonpolar Aromatic | Freely Soluble / Miscible | Similar aromatic structures lead to favorable π-π stacking and van der Waals interactions. |

| Diethyl Ether | Moderately Polar Aprotic | Freely Soluble / Miscible | The ether's small dipole can interact with the C-Br bond, and its alkyl groups interact well with the benzene ring and allyl group. |

| Dichloromethane | Polar Aprotic | Freely Soluble / Miscible | The significant dipole moment of dichloromethane can interact with the polar C-Br bond. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can induce a dipole in 1-bromo-4-allylbenzene, leading to favorable dipole-induced dipole interactions. |

| Ethanol | Polar Protic | Soluble | The nonpolar ethyl chain of ethanol interacts favorably with the aromatic ring and allyl group, while the polar hydroxyl group has limited unfavorable interactions. |

| Methanol | Polar Protic | Moderately Soluble | The smaller nonpolar methyl group compared to ethanol leads to a less favorable interaction with the nonpolar parts of the solute. |

| Water | Highly Polar Protic | Insoluble / Sparingly Soluble | The strong hydrogen bonding network of water is not significantly disrupted by the largely nonpolar solute, making dissolution energetically unfavorable. |

Disclaimer: This table provides a predicted qualitative solubility profile. Actual solubilities should be confirmed experimentally.

Experimental Determination of Solubility

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 1-bromo-4-allylbenzene in various organic solvents. This protocol is based on the isothermal shake-flask method, a reliable and widely used technique.

Materials and Equipment

-

1-Bromo-4-allylbenzene (purity ≥ 95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

Caption: Isothermal shake-flask method workflow.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of 1-bromo-4-allylbenzene. The presence of undissolved solute is crucial to ensure saturation.

-